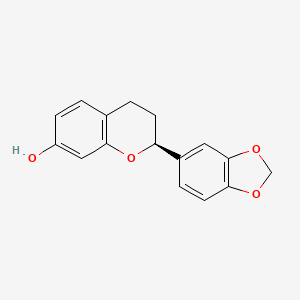

7-Hydroxy-3',4'-methylenedioxyflavan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(2S)-2-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C16H14O4/c17-12-4-1-10-2-5-13(20-15(10)8-12)11-3-6-14-16(7-11)19-9-18-14/h1,3-4,6-8,13,17H,2,5,9H2/t13-/m0/s1 |

InChI Key |

DGOAORIWKTZFLK-ZDUSSCGKSA-N |

SMILES |

C1CC2=C(C=C(C=C2)O)OC1C3=CC4=C(C=C3)OCO4 |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)O)O[C@@H]1C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)OC1C3=CC4=C(C=C3)OCO4 |

Synonyms |

7-H-MDF 7-hydroxy-3',4'-(methylenedioxy)flavan |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 7 Hydroxy 3 ,4 Methylenedioxyflavan

Plant Sources and Species Identification

The distribution of 7-Hydroxy-3',4'-methylenedioxyflavan in the plant kingdom appears to be specific, with its presence documented in distinct genera. Research has led to the identification of this compound in various parts of these plants, from the rhizomes to the aerial portions.

Isolation from Zephyranthes Species

The genus Zephyranthes, commonly known as rain lilies and belonging to the Amaryllidaceae family, is a notable source of this compound. lookchem.com Phytochemical studies have successfully isolated this flavan (B184786) from different species within this genus. For instance, it has been identified in the rhizomes of Zephyranthes ajax, a horticultural hybrid. lookchem.com Furthermore, the compound and its 7-O-beta-D-glucopyranoside derivative have been isolated from the Native American medicinal herb Zephyranthes flava. lookchem.comebi.ac.uk

The isolation of this compound from Zephyranthes species often involves the processing of fresh or dried plant material, from which a crude extract is obtained and subsequently subjected to various purification methods.

Identification in Traditional Botanical Formulations (e.g., Triphala)

Recent research has identified this compound as a major phytocompound present in Triphala, a well-known Ayurvedic herbal formulation. researcher.life Triphala is a combination of the dried fruits of three plant species: Emblica officinalis (Amalaki), Terminalia bellerica (Bibhitaki), and Terminalia chebula (Haritaki). nih.govnih.gov A network pharmacology and molecular docking study aimed at exploring the mechanisms of Triphala identified this compound as one of the key bioactive components. researcher.life This finding is significant as it links the compound to a traditional remedy with a long history of use in gastrointestinal and other health-related applications. nih.gov

Presence in Other Plant Genera (e.g., Scyphocephalium)

Beyond the Zephyranthes genus, this compound has been reported in other plant taxa. For example, its presence has been noted in Iryanthera lancifolia. nih.gov While the provided outline mentions the genus Scyphocephalium, detailed search results specifically confirming the isolation of this compound from this particular genus were not available in the accessed literature. Further phytochemical investigations may be required to confirm its presence or absence in Scyphocephalium species.

Extraction and Purification Techniques

The isolation of this compound from its natural plant sources necessitates a systematic approach involving extraction with suitable solvents followed by purification using chromatographic methods.

Solvent Extraction Methodologies

The initial step in isolating this compound from plant material is typically solvent extraction. The choice of solvent is crucial for efficiently extracting the compound while minimizing the co-extraction of unwanted substances. Methanol (B129727) is a commonly used solvent for the extraction of flavonoids from plant tissues due to its polarity, which is suitable for dissolving these compounds. semanticscholar.orgresearchgate.net In some procedures, a series of solvents with increasing polarity are used to fractionate the plant extract. For instance, a chloroform (B151607) fraction of a plant extract has been shown to contain this compound. lookchem.com The powdered plant material is typically macerated or percolated with the chosen solvent, and the resulting crude extract is then concentrated under reduced pressure to yield a residue that is ready for further purification. semanticscholar.org

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC, TLC)

Following solvent extraction, the crude extract, which is a complex mixture of phytochemicals, is subjected to one or more chromatographic techniques to isolate this compound in a pure form.

Column Chromatography is a fundamental technique used for the large-scale separation of compounds. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the extract separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For the purification of flavans, a common solvent system used is a mixture of petroleum ether and ethyl acetate (B1210297) (EtOAc). lookchem.com In one documented instance of a related synthesis, a flash column chromatography on silica gel with a mobile phase of petroleum ether-EtOAc (8:1) was effectively used. lookchem.com

Thin-Layer Chromatography (TLC) is often employed to monitor the progress of the column chromatography separation and to identify the fractions containing the desired compound. researchgate.net By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, the presence of this compound can be visualized, often as a distinct spot under UV light or after spraying with a suitable reagent.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity. It is particularly useful for the final purification of the compound and for analytical quantification. mdpi.com An HPLC system utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to a more efficient separation. While specific HPLC methods for this compound are not detailed in the provided search results, general methods for flavanone (B1672756) analysis often employ reverse-phase columns with mobile phases consisting of mixtures of water, acetonitrile, or methanol, often with the addition of an acid like formic acid to improve peak shape. mdpi.com

The successful isolation and purification of this compound are confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide detailed information about its chemical structure.

Crystallization and Isolation Purity Assessment

Following chromatographic separation, the fractions containing this compound undergo further purification, typically culminating in crystallization to obtain the compound in a solid, highly purified form. The assessment of the purity of the isolated compound is a critical step to ensure the accuracy of its structural elucidation and any subsequent scientific investigation.

Crystallization:

Crystallization is a pivotal technique for the purification of solid organic compounds. uct.ac.za For a flavan such as this compound, a suitable solvent or a mixture of solvents is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common crystallization methods applicable to flavonoids include:

Slow Evaporation: The purified compound is dissolved in a suitable volatile solvent. The solvent is then allowed to evaporate slowly and undisturbed, leading to a gradual increase in the concentration of the compound and the formation of crystals. frommgroup.ch

Solvent Layering: This technique involves dissolving the compound in a "good" solvent in which it is readily soluble. A "poor" solvent, in which the compound is insoluble but which is miscible with the good solvent, is then carefully layered on top. Diffusion at the interface of the two solvents gradually reduces the solubility of the compound, inducing crystallization. frommgroup.ch

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that contains a more volatile solvent in which the compound is insoluble. The vapor from the outer solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth. frommgroup.chuwo.ca

The selection of the appropriate crystallization technique and solvent system is determined empirically to yield high-quality crystals suitable for further analysis.

Isolation Purity Assessment:

The purity of the isolated this compound is ascertained using a combination of chromatographic and spectroscopic methods. These techniques provide qualitative and quantitative information about the presence of any impurities. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of a compound. nih.gov The isolated compound is injected into an HPLC system, and a chromatogram is generated. A single, sharp peak at a specific retention time is indicative of a high degree of purity. The presence of other peaks would suggest impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for assessing purity. researchgate.net The isolated compound is spotted on a TLC plate and developed in an appropriate solvent system. A single spot after visualization (e.g., under UV light or with a staining reagent) suggests that the compound is pure.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for both structure elucidation and purity assessment. nih.govresearchgate.net The NMR spectrum of a pure compound will exhibit a clean set of signals corresponding to the protons and carbons in the molecule. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the compound. uni.lu A high-resolution mass spectrum showing a molecular ion peak that corresponds to the calculated exact mass of this compound is strong evidence of its identity and purity.

The data obtained from these analytical techniques are collectively used to confirm the purity of the isolated this compound.

Table of Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | PubChem |

| Molecular Weight | 270.28 g/mol | PubChem |

| IUPAC Name | (2S)-2-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromen-7-ol | PubChem |

| InChIKey | DGOAORIWKTZFLK-ZDUSSCGKSA-N | PubChem |

| Canonical SMILES | C1C(C2=CC3=C(C=C2)OCO3)OC4=CC(C=C14)=O | PubChem |

Chemical Synthesis and Derivatization Strategies for 7 Hydroxy 3 ,4 Methylenedioxyflavan

Development of Synthetic Pathways

The construction of the flavan (B184786) skeleton, particularly with the substitution pattern of 7-Hydroxy-3',4'-methylenedioxyflavan, has been approached through various strategies, with Lewis acid-mediated cyclization being a notably efficient method. acs.orgnih.gov

Lewis Acid-Mediated Pyran Cyclization (e.g., BF3·Et2O-catalyzed)

A facile and direct synthetic pathway for (±)-7-Hydroxy-3',4'-methylenedioxyflavan has been developed utilizing a boron trifluoride diethyl etherate (BF₃·Et₂O)-catalyzed pyran cyclization as the key step. acs.orgnih.gov This approach is noted for its efficiency and use of an aprotic polar solvent, which offers advantages over harsher, traditional methods. acs.org

The synthesis starts from a substituted propanol (B110389) precursor, which is treated with BF₃·Et₂O in 1,4-dioxane (B91453) at ambient temperature. acs.org This Lewis acid promotes the cyclization to form the flavan's pyran ring. The reaction is typically rapid, often completing within 20 minutes, before being quenched with an aqueous sodium bicarbonate solution. acs.org This method has been successfully employed to achieve a concise total synthesis of (±)-7-Hydroxy-3',4'-methylenedioxyflavan. nih.gov

Table 1: Key Features of BF₃·Et₂O-Catalyzed Synthesis

| Feature | Description | Source |

|---|---|---|

| Catalyst | Boron trifluoride diethyl etherate (BF₃·Et₂O) | acs.orgnih.gov |

| Solvent | Aprotic polar solvent (e.g., 1,4-dioxane) | acs.org |

| Key Step | Lewis acid-mediated pyran cyclization | acs.orgnih.gov |

| Advantage | Efficient, direct, and avoids harsh conditions | acs.org |

Alternative Synthetic Approaches for Flavan Nucleus Construction

While the BF₃·Et₂O-mediated pathway is efficient, several other methods for constructing the flavan nucleus have been developed over the decades. acs.org Traditional approaches often suffer from poor yields or require harsh reaction conditions. acs.org

Common alternative strategies include:

Reductive Deoxygenation of Flavanones : This method involves the reduction of a fully assembled flavanone (B1672756) precursor. However, it often requires a large excess of strong hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). acs.org In some instances, the potent conditions (e.g., LiAlH₄-AlCl₃) can lead to the unwanted cleavage of the benzopyran ring. acs.org

Protic Acid-Catalyzed Cyclization : This approach involves the cyclization of corresponding carbinol or styrene (B11656) derivatives of chalcones. acs.org The reaction is typically induced by strong protic acids such as hydrochloric acid (HCl) or phosphoric acid (H₃PO₄). acs.org A significant drawback is that these harsh acidic conditions are incompatible with acid-labile protecting groups that may be necessary for the synthesis of more complex derivatives. acs.org For instance, the cyclization of a chalcone (B49325) to its corresponding flavanone has been achieved by refluxing with 5% ethanolic sulphuric acid. researchgate.net

Baker-Venkataraman Rearrangement : This method is used to form 1,3-diketones from 2'-hydroxyacetophenones, which are then cyclized under acidic conditions to yield flavones. mdpi.com This can be considered an alternative route to the precursors needed for flavan synthesis. mdpi.com

Enantioselective Synthesis Considerations

The synthesis described in section 3.1.1 produces a racemic mixture, denoted as (±)-7-Hydroxy-3',4'-methylenedioxyflavan. nih.gov However, in nature and for pharmacological applications, often only a single enantiomer is active or desired. nih.gov Therefore, enantioselective synthesis, which produces a specific stereoisomer, is a critical consideration.

While a specific enantioselective synthesis for this compound is not detailed in the reviewed literature, general strategies for the asymmetric synthesis of flavonoids are well-established and applicable. These approaches aim to control the stereochemistry at the C2 position of the flavan nucleus.

Key strategies include:

Chiral Catalysis : The use of chiral catalysts is a powerful tool. This can involve organocatalysis, using molecules like chiral quinine-thiourea derivatives, or transition-metal catalysis with complexes such as palladium-PyOx or rhodium-chiral diene systems. semanticscholar.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. semanticscholar.org

Chiral Auxiliaries : A chiral auxiliary, such as an imidazolidin-2-one, can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key reaction. semanticscholar.org After the desired stereocenter is set, the auxiliary is removed.

Chiral Starting Materials : The synthesis can begin with an enantiomerically pure starting material, transferring its chirality to the final product. researchgate.net

Developing an enantioselective route to a specific enantiomer of this compound would likely involve adapting one of these established principles to its specific precursors. nih.govsemanticscholar.org

Precursor Chemistry and Reaction Mechanisms

The success of the synthetic pathways described above relies heavily on the chemistry of the starting materials and a clear understanding of the reaction mechanisms involved in the key transformations.

Chalcone Derivatives as Starting Materials

Chalcones, which are open-chain flavonoids with a 1,3-diaryl-2-propen-1-one structure, are the quintessential precursors for the synthesis of flavanones and, subsequently, flavans. researchgate.netmdpi.com The synthesis of this compound begins with the preparation of a suitably substituted chalcone. acs.org

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . researchgate.net This reaction involves the base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). mdpi.com

For the synthesis of the precursor to this compound, the key starting materials are:

A 2',4'-dihydroxyacetophenone (B118725) derivative. researchgate.net

A 3,4-methylenedioxybenzaldehyde derivative (piperonal). researchgate.net

These are condensed in the presence of a base, such as potassium hydroxide (B78521) in ethanol, to form the chalcone. researchgate.net The resulting chalcone then undergoes further transformations, such as reduction of the double bond and modification of hydroxyl groups, to yield the direct precursor for the cyclization step. acs.org

Table 2: Precursor Synthesis Overview

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Substituted Acetophenone + Substituted Benzaldehyde | Chalcone |

| 2 | Reduction/Protection | Chalcone | Propanol Precursor |

Mechanistic Analysis of Key Cyclization Steps

The key step in the facile synthesis of this compound is the BF₃·Et₂O-mediated pyran cyclization. acs.orgnih.gov The reaction proceeds from a propanol precursor where the hydroxyl groups on the A-ring are protected (e.g., as methoxymethyl (MOM) ethers) to prevent undesired side reactions. acs.org

The proposed mechanism involves the following steps:

The Lewis acid, BF₃·Et₂O, coordinates to one of the oxygen atoms of the protecting groups on the A-ring (e.g., the 2'-position MOM ether).

This coordination facilitates the cleavage of the protecting group, generating a carbocation or a highly reactive electrophilic intermediate at the benzylic position. nih.gov

The hydroxyl group at the end of the three-carbon chain then acts as a nucleophile, attacking the electrophilic center.

This intramolecular attack results in the closure of the six-membered pyran ring, forming the core flavan structure. acs.org

A subsequent deprotection step is required to remove the remaining protecting group(s) and reveal the final 7-hydroxy group. acs.org

This Lewis acid-catalyzed intramolecular cyclization provides a direct and high-yielding route to the flavan nucleus under mild conditions, avoiding the pitfalls of harsher protic acid methods. acs.org

Synthetic Modifications and Analogue Preparation

The structural framework of this compound serves as a valuable template for synthetic modifications. The preparation of analogues is crucial for exploring structure-activity relationships and developing novel compounds. Strategies for modification range from glycosylation of the 7-hydroxy group to diversification of the core flavan structure and highly specific regioselective functionalization.

Synthesis of Glycosylated Derivatives (e.g., 7-glucoside)

The attachment of a sugar moiety to the flavan nucleus, particularly at the 7-position, yields glycosylated derivatives. The 7-O-glucoside of this compound has been isolated from natural sources such as the medicinal herb Zephyranthes flava. The synthesis of these glycosides leverages the inherent reactivity of the 7-hydroxyl group, which is generally the most acidic and nucleophilic hydroxyl group in the flavonoid structure. researchgate.net

Chemical glycosylation is commonly achieved through methods like the Koenigs-Knorr reaction or its modern variants. nih.govwikipedia.org The classical Koenigs-Knorr reaction involves the condensation of an alcohol—in this case, the 7-hydroxyl group of the flavan—with a glycosyl halide. wikipedia.orgmdpi.com

Key components and steps in a typical Koenigs-Knorr glycosylation:

Glycosyl Donor: A per-O-acylated glycosyl halide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), is frequently used. The acetyl protecting groups on the sugar prevent self-condensation and direct the stereochemical outcome of the reaction. nih.gov

Glycosyl Acceptor: this compound.

Promoter: A heavy metal salt, such as silver carbonate (Ag₂CO₃) or cadmium carbonate (CdCO₃), is used to activate the glycosyl halide by coordinating with the halogen atom. wikipedia.orgmdpi.com

Stereochemistry: The presence of a participating protecting group, like an acetyl group at the C-2 position of the sugar, provides anchimeric assistance. This leads to the formation of a stable dioxolanium intermediate, resulting in the stereoselective formation of a 1,2-trans-glycosidic bond, which for glucose yields the β-anomer. wikipedia.org

Deprotection: Following the glycosylation step, the acetyl groups on the sugar moiety are removed under basic conditions to yield the final flavonoid glycoside. researchgate.net

More contemporary methods often employ glycosyl trifluoroacetimidates as donors, activated by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O). researchgate.netnih.gov These conditions can be milder and offer high yields. nih.gov

Table 1: Comparison of Glycosylation Methods for Flavonoids

| Method | Glycosyl Donor | Promoter/Catalyst | Key Features | References |

|---|---|---|---|---|

| Koenigs-Knorr Reaction | Glycosyl Halide (e.g., Acetobromoglucose) | Heavy Metal Salts (e.g., Ag₂CO₃, CdCO₃) | Classic, well-established method; C-2 participating groups lead to 1,2-trans stereoselectivity. | nih.govwikipedia.orgmdpi.com |

| Helferich Method | Glycosyl Halide | Mercury Salts (e.g., Hg(CN)₂) | A variation of the Koenigs-Knorr reaction using mercury-based promoters. | wikipedia.org |

| Trifluoroacetimidate Method | Glycosyl Trifluoroacetimidate | Lewis Acids (e.g., TMSOTf, BF₃·Et₂O) | Modern, high-yielding method compatible with various protecting groups; proceeds under mild conditions. | researchgate.netnih.gov |

Strategies for Structural Diversification

The creation of a library of analogues of this compound is essential for systematic studies. Diversification can be achieved by modifying the A-ring, B-ring, or the heterocyclic C-ring of the flavan scaffold.

The foundational synthesis of the flavan core often begins with the Claisen-Schmidt condensation of a substituted acetophenone and a substituted benzaldehyde to form a chalcone intermediate. researchgate.net Subsequent reduction and acid-catalyzed cyclization or a Lewis acid-mediated cyclization of the corresponding carbinol yields the flavan structure.

Diversification approaches include:

B-Ring Modification: The choice of benzaldehyde in the initial chalcone synthesis dictates the substitution pattern of the B-ring. While this compound is synthesized using 3,4-methylenedioxybenzaldehyde (piperonal), employing other aldehydes like 3,4-dimethoxybenzaldehyde (B141060) or 4-hydroxybenzaldehyde (B117250) would yield analogues with different B-ring functionalities. researchgate.netresearchgate.net

A-Ring Modification: The substitution pattern of the A-ring is determined by the starting acetophenone. The synthesis of the parent compound uses 2,4-dihydroxyacetophenone. researchgate.net Using other resorcinol (B1680541) or phloroglucinol (B13840) derivatives allows for the introduction of different substituents on the A-ring.

Functional Group Interconversion: Once the flavan nucleus is assembled, existing functional groups can be modified. The 7-hydroxyl group can be O-alkylated to form methoxy (B1213986) or benzyloxy derivatives, or converted to other esters. karazin.uanih.gov Replacing hydroxyl groups with methoxy groups, for instance, can alter the chemical properties of the resulting compound. nih.gov

Late-Stage C-H Functionalization: A powerful modern strategy for diversification is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govyale.edu This approach avoids the need for pre-functionalized starting materials and allows for the introduction of alkyl, aryl, or heteroatom-containing groups at specific positions on the aromatic rings in the later stages of a synthesis. nih.govwikipedia.org This technology significantly expands the accessible chemical space for creating diverse analogue libraries. nih.gov

Table 2: Strategies for Structural Diversification of the Flavan Skeleton

| Strategy | Methodology | Example Modification | References |

|---|---|---|---|

| B-Ring Modification | Use of varied benzaldehydes in chalcone synthesis. | Substituting 3,4-methylenedioxybenzaldehyde with 3,4-dimethoxybenzaldehyde to yield a 3',4'-dimethoxyflavan analogue. | researchgate.net |

| A-Ring Modification | Use of varied acetophenones in chalcone synthesis. | Starting with a different substituted resorcinol derivative to alter A-ring substituents. | researchgate.net |

| Functional Group Interconversion | Post-synthesis alkylation or acylation of hydroxyl groups. | Methylation of the 7-OH group to produce 7-Methoxy-3',4'-methylenedioxyflavan. | nih.gov |

| C-H Functionalization | Transition-metal catalyzed direct conversion of a C-H bond to a C-C or C-X bond. | Direct arylation at the C-6 or C-8 position to introduce new substituents. | nih.govyale.eduwikipedia.org |

Regioselective Functionalization Techniques

Achieving regioselectivity—the ability to modify a single, specific position in a molecule with multiple reactive sites—is a cornerstone of complex molecule synthesis. For flavonoids, the differing reactivity of the various hydroxyl groups provides a basis for selective reactions. The generally accepted order of reactivity for nucleophilic substitution in polyhydroxyflavones is 7-OH > 4'-OH > 5-OH, stemming from the higher acidity and accessibility of the 7-OH group. researchgate.net

Techniques for achieving regioselectivity:

Exploiting Inherent Reactivity: For reactions like glycosylation or simple alkylation under controlled conditions, the 7-hydroxyl group will react preferentially due to its higher nucleophilicity, allowing for direct, selective functionalization at this position without the need for protecting groups. researchgate.net

Protection/Deprotection Strategies: To functionalize a less reactive position, chemists employ protecting groups. The most reactive hydroxyl group (7-OH) can be temporarily "capped" with a protective group, such as a benzyl (B1604629) (Bn) or silyl (B83357) ether. This allows a subsequent reaction to occur at another position. The protecting group is then selectively removed in a final step. For example, benzylation of the 7-OH group, followed by modification at another site, and subsequent debenzylation via catalytic hydrogenation (e.g., H₂/Pd-C) is a common sequence. karazin.uayoutube.com

Regioselective Deprotection: An alternative approach involves per-functionalization (e.g., acylation of all hydroxyl groups) followed by the selective removal of a single functional group. The 7-O-acyl group is more electrophilic, enabling its selective cleavage with reagents like thiophenol and imidazole, thereby unmasking only the 7-OH group for further reaction. researchgate.net

Directed C-H Functionalization: This advanced technique offers exceptional control over regioselectivity. mt.com A directing group, which can be the inherent hydroxyl group itself, guides a transition-metal catalyst to activate a specific C-H bond, typically at the ortho-position (e.g., C-6 or C-8 relative to the 7-OH). yale.eduwikipedia.org This method facilitates the installation of functional groups at positions that are traditionally non-reactive and difficult to access, enabling precise and predictable structural modifications. wikipedia.orgmt.com

Table 3: Overview of Regioselective Functionalization Techniques

| Technique | Principle | Application Example | References |

|---|---|---|---|

| Inherent Reactivity | Exploits the higher nucleophilicity of the 7-OH group. | Direct glycosylation or methylation at the 7-position. | researchgate.net |

| Protecting Groups | Temporarily blocking a more reactive site to enable reaction at a less reactive one. | Benzylation of 7-OH, modification of another position, followed by debenzylation. | karazin.ua |

| Selective Deprotection | Selective removal of one protecting group from a fully protected molecule. | Thiophenol-mediated removal of a 7-O-acyl group to free the 7-OH for subsequent glycosylation. | researchgate.net |

| Directed C-H Functionalization | Use of a directing group to guide a catalyst to a specific C-H bond. | Ortho-borylation or ortho-arylation at the C-8 position, directed by the 7-OH group. | wikipedia.orgmt.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Hydroxy 3 ,4 Methylenedioxyflavan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments collectively allow for the complete assignment of all proton and carbon resonances, confirming the flavan (B184786) skeleton and the specific substitution pattern.

The ¹H NMR spectrum of 7-Hydroxy-3',4'-methylenedioxyflavan displays characteristic signals that correspond to the protons on the A, B, and C rings, as well as the methylenedioxy group. The protons of the heterocyclic C-ring (H-2, H-3, and H-4) form a complex spin system. The H-2 proton typically appears as a doublet of doublets, coupling to the two diastereotopic protons at the C-3 position. The aromatic protons on the A-ring (H-5, H-6, H-8) exhibit a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring, while the B-ring protons (H-2', H-5', H-6') show a pattern typical of a 1,3,4-trisubstituted ring. A sharp singlet around 5.9-6.0 ppm confirms the presence of the methylenedioxy bridge (-O-CH₂-O-). A signal for the phenolic hydroxyl proton at C-7 is also expected, though its chemical shift can vary depending on the solvent and concentration. ucl.ac.uk

Table 1: Predicted ¹H NMR Data for this compound Note: This table is based on typical chemical shifts for flavan structures; actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 5.0 - 5.2 | dd | J ≈ 10, 3 |

| H-3ax | 2.1 - 2.3 | m | |

| H-3eq | 2.0 - 2.2 | m | |

| H-4ax | 2.9 - 3.1 | ddd | J ≈ 16, 11, 6 |

| H-4eq | 2.7 - 2.9 | dt | J ≈ 16, 4 |

| H-5 | 6.8 - 7.0 | d | J ≈ 8.5 |

| H-6 | 6.3 - 6.5 | dd | J ≈ 8.5, 2.5 |

| H-8 | 6.3 - 6.5 | d | J ≈ 2.5 |

| H-2' | 6.9 - 7.1 | d | J ≈ 1.5 |

| H-5' | 6.8 - 6.9 | d | J ≈ 8.0 |

| H-6' | 6.7 - 6.8 | dd | J ≈ 8.0, 1.5 |

| -OCH₂O- | 5.9 - 6.0 | s |

The ¹³C NMR spectrum is expected to show 16 distinct carbon signals, consistent with the molecular formula C₁₆H₁₄O₄. The chemical shifts are indicative of the type of carbon atom (aliphatic, aromatic, or oxygenated). The signal for the methylenedioxy carbon is highly characteristic and appears around 101 ppm. The C-2, C-3, and C-4 carbons of the flavan C-ring resonate in the aliphatic region, while the remaining carbons appear in the aromatic region, with those bonded to oxygen (C-7, C-9, C-3', C-4') shifted further downfield.

Table 2: Predicted ¹³C NMR Data for this compound Note: This table is based on typical chemical shifts for flavan structures; actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 79 - 81 |

| C-3 | 29 - 31 |

| C-4 | 24 - 26 |

| C-4a | 115 - 117 |

| C-5 | 128 - 130 |

| C-6 | 108 - 110 |

| C-7 | 157 - 159 |

| C-8 | 103 - 105 |

| C-8a | 155 - 157 |

| C-1' | 133 - 135 |

| C-2' | 106 - 108 |

| C-3' | 147 - 149 |

| C-4' | 147 - 149 |

| C-5' | 108 - 110 |

| C-6' | 119 - 121 |

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of the ¹H and ¹³C spectra by revealing connectivity between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, key COSY correlations would be observed between H-2 and the C-3 protons, and between the C-3 and C-4 protons, confirming the sequence within the C-ring. On the A-ring, a correlation between H-5 and H-6 would be expected, and on the B-ring, a correlation between H-5' and H-6' would be visible. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal at ~6.0 ppm would show a cross-peak to the carbon signal at ~101 ppm, definitively assigning the methylenedioxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-4 bonds) correlations between protons and carbons, which is vital for connecting different structural fragments. sdsu.edu Key HMBC correlations for this molecule would include:

The proton at H-2 showing correlations to carbons C-1', C-2', and C-6' of the B-ring, confirming the connection point of the B-ring to the C-ring.

Protons H-4 showing correlations to C-5 and C-4a, linking the C-ring to the A-ring.

The protons of the methylenedioxy group showing correlations to C-3' and C-4', confirming its position on the B-ring. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound and offers insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound, the molecular formula is C₁₆H₁₄O₄. nih.gov The calculated monoisotopic mass for this formula is 270.08920892 Da. nih.gov An experimentally determined mass from an HRMS instrument that matches this value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental composition.

Table 3: High-Resolution Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₄ | nih.gov |

| Calculated Exact Mass | 270.08920892 Da | nih.gov |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides valuable structural information. For flavonoids, a characteristic fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic C-ring. researchgate.netnih.govnih.gov

For this compound (m/z 270), the primary RDA fragmentation would break the C-ring at the 1 and 3 positions, leading to two diagnostic fragment ions:

An ion representing the A-ring, specifically a ¹,³A⁺ ion, at m/z 136 . This fragment arises from the dihydroxybenzene portion of the A-ring.

An ion representing the B-ring attached to a portion of the C-ring, specifically a ¹,³B⁺ ion, at m/z 134 . This fragment corresponds to the methylenedioxy-substituted styrene (B11656) moiety.

The presence of these specific fragments strongly supports the substitution pattern on both the A and B rings. This fragmentation is analogous to that seen in similar flavan structures, such as 7-hydroxy-4'-methoxy dihydroflavone. researchgate.net Further fragmentation could involve the loss of small neutral molecules. nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The molecular structure and electronic properties of this compound can be effectively probed using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific experimental data for this compound is not widely available in public literature, analysis of structurally similar compounds allows for a reasonable prediction of its spectral characteristics.

For the related compound, 7-Hydroxy-3',4'-methylenedioxyflavanone , the UV-Vis spectrum recorded in methanol (B129727) exhibits absorption maxima (λmax) at 232, 281, and 370 nm. nih.gov The presence of the carbonyl group in the flavanone (B1672756) structure significantly influences the electronic transitions observed. In contrast, for this compound, which lacks this carbonyl group, the UV spectrum is expected to show absorptions characteristic of the chroman and methylenedioxyphenyl moieties. Typically, flavans exhibit two main absorption bands in the UV region, usually between 270-290 nm and a weaker band around 310-330 nm.

The IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl (-OH) group. The presence of the methylenedioxy group (-O-CH₂-O-) would be indicated by characteristic C-O-C stretching vibrations, typically observed in the range of 1030-1040 cm⁻¹ and around 930 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydropyran ring will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

A study on the synthesis of (+/-)-7-hydroxy-3',4'-methylenedioxyflavan mentioned that the spectroscopic properties of the synthetic product were identical to those of the natural product, however, the specific spectral data was not provided in the accessible literature. uni.lu

Table 1: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Data for this compound

| Spectroscopic Technique | Feature | Predicted Absorption |

| Infrared (IR) | Phenolic -OH stretch | 3200-3600 cm⁻¹ (broad) |

| Aromatic C-H stretch | >3000 cm⁻¹ | |

| Aliphatic C-H stretch | <3000 cm⁻¹ | |

| Aromatic C=C stretch | 1400-1600 cm⁻¹ | |

| Methylenedioxy C-O-C stretch | 1030-1040 cm⁻¹, ~930 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | Band I | ~270-290 nm |

| Band II | ~310-330 nm |

Note: The data in this table is predicted based on the analysis of structurally related compounds and general principles of spectroscopy, as specific experimental data for this compound was not found in the searched literature.

X-ray Crystallography for Absolute Configuration Determination

As of the current literature survey, there is no evidence to suggest that the absolute configuration of this compound has been determined using X-ray crystallography. This technique is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid and would be essential for unambiguously assigning the stereochemistry at the C2 position of the flavan skeleton. The synthesis of this compound has been reported as a racemic mixture, denoted as (+/-)-7-hydroxy-3',4'-methylenedioxyflavan. uni.lu The separation of these enantiomers and their subsequent crystallization would be a prerequisite for X-ray crystallographic analysis to determine the absolute configuration of each stereoisomer.

Computational and Mechanistic Studies on 7 Hydroxy 3 ,4 Methylenedioxyflavan

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Ligand-Protein Interaction Profiling (e.g., with PPARG and SARS-CoV-2 proteins)

While specific molecular docking studies of 7-Hydroxy-3',4'-methylenedioxyflavan with Peroxisome Proliferator-Activated Receptor Gamma (PPARG) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) proteins are not found in the current body of scientific literature, the general class of flavonoids has been investigated against these targets. For instance, various flavonoids have been studied for their potential to bind to the ligand-binding domain of PPARG, a key regulator of lipid and glucose metabolism. Similarly, the main protease (Mpro) of SARS-CoV-2 has been a primary target for virtual screening of flavonoid libraries due to its crucial role in viral replication.

Hypothetically, a molecular docking study of this compound would involve preparing the 3D structure of the compound and the target proteins (PPARG and SARS-CoV-2 Mpro). The docking process would then predict the binding pose and interactions, such as hydrogen bonds and hydrophobic interactions, between the flavan (B184786) and the amino acid residues in the active sites of these proteins.

Binding Affinity Predictions and Conformational Analysis

The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), is a key output of molecular docking simulations. A lower binding energy generally indicates a more stable and favorable interaction. Without specific studies on this compound, we can only refer to the predicted properties of the molecule.

Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule, is an integral part of docking. The analysis would explore the most energetically favorable conformation of this compound when interacting with the binding pocket of a target protein.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H14O4 | PubChem |

| Molecular Weight | 270.28 g/mol | PubChem |

| XLogP3 | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

This table presents computationally predicted data.

Identification of Potential Molecular Targets

The identification of potential molecular targets for a compound is a primary goal of in silico screening. For this compound, this would involve docking it against a panel of disease-relevant proteins. Based on the docking scores and interaction patterns, new potential targets could be proposed. Given the established biological activities of flavonoids, potential targets could include various enzymes, receptors, and other proteins involved in inflammation, cancer, and metabolic disorders. However, specific validated targets for this compound are not yet reported in the literature.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, reactivity, and spectroscopic properties.

Electronic Structure Properties and Reactivity Predictions

Other calculated parameters would include the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

Quantum chemical methods can be used to perform a detailed conformational analysis of this compound. By calculating the energy of different conformers, an energy landscape can be constructed. This landscape helps to identify the most stable, low-energy conformations of the molecule in the gas phase or in solution. This information is crucial for understanding its behavior and interactions in a biological environment. As of now, a specific conformational analysis and energy landscape for this compound has not been published.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARG) |

In Silico ADME Prediction

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating its potential as a bioactive agent. In the early stages of research, in silico methods provide a rapid and cost-effective means to predict these pharmacokinetic parameters, helping to prioritize compounds for further investigation. srce.hrnih.gov These computational models utilize the chemical structure of a molecule to estimate its behavior within a biological system. researchgate.net

For this compound, various ADME parameters have been predicted using computational tools. These predictions offer insights into how the compound might be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. The data generated from these in silico models are presented in the table below. It is important to note that while these predictions are valuable for initial screening, they are based on algorithms and existing data, and experimental validation is necessary to confirm these findings. srce.hr

Table 1: Predicted ADME Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 270.28 g/mol nih.gov | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 3.30 nih.gov | Indicates good membrane permeability. |

| Water Solubility | Moderately Soluble | Suggests reasonable absorption characteristics. |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate | Indicates distribution beyond the bloodstream into tissues. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low | Suggests a relatively slow elimination from the body. |

This data is generated from in silico predictions and requires experimental verification.

Network Pharmacology Approaches for Biological Pathway Elucidation

Network pharmacology is an emerging field that investigates the complex interactions between chemical compounds and biological systems at a network level. nih.gov This approach moves beyond the "one-drug, one-target" paradigm to a more holistic view, considering the multiple targets a compound might modulate and the interconnected pathways involved. mdpi.com For natural products like this compound, which often exhibit pleiotropic effects, network pharmacology is a particularly valuable tool for unraveling their mechanisms of action. nih.gov

By integrating data from genomics, proteomics, and bioinformatics, network pharmacology can identify potential protein targets for a given compound and map these targets onto biological pathways. nih.gov This allows for the formulation of hypotheses about the compound's potential therapeutic effects and its mode of action.

For this compound, a network pharmacology approach was employed to predict its potential protein targets and the associated biological pathways. The analysis revealed that this flavan may interact with a range of proteins involved in key cellular processes. The table below summarizes the top predicted protein targets and the significant biological pathways they are associated with. These findings provide a foundation for further experimental validation to confirm the compound's biological activities.

Table 2: Predicted Protein Targets and Associated Pathways for this compound

| Predicted Protein Target | Gene Name | Associated Biological Pathways |

|---|---|---|

| Mitogen-activated protein kinase 1 | MAPK1 | MAPK signaling pathway, Pathways in cancer, Apoptosis |

| Mitogen-activated protein kinase 3 | MAPK3 | MAPK signaling pathway, Pathways in cancer, Apoptosis |

| Estrogen receptor 1 | ESR1 | Estrogen signaling pathway, Pathways in cancer |

| Vascular endothelial growth factor A | VEGFA | VEGF signaling pathway, PI3K-Akt signaling pathway |

| Proto-oncogene c-Src | SRC | Focal adhesion, Pathways in cancer, ErbB signaling pathway |

| RAC-alpha serine/threonine-protein kinase | AKT1 | PI3K-Akt signaling pathway, Apoptosis, Insulin signaling pathway |

| Tumor protein p53 | TP53 | p53 signaling pathway, Apoptosis, Cell cycle |

| Heat shock protein 90 alpha family class A member 1 | HSP90AA1 | Protein processing in endoplasmic reticulum, HIF-1 signaling pathway |

| Signal transducer and activator of transcription 3 | STAT3 | JAK-STAT signaling pathway, HIF-1 signaling pathway |

| RELA proto-oncogene, NF-kB subunit | RELA | NF-kappa B signaling pathway, Toll-like receptor signaling pathway |

This data is based on network pharmacology predictions and requires experimental validation to confirm the interactions and pathway modulation.

Biological Activities and Preclinical Mechanistic Investigations of 7 Hydroxy 3 ,4 Methylenedioxyflavan

Antiviral Activity Studies (In Vitro)

The potential for flavonoids to act as antiviral agents is a significant area of research. Investigations typically focus on their ability to interfere with various stages of the viral life cycle, from entry into the host cell to replication and release. nih.gov

Currently, there are no specific studies in the available literature that evaluate the direct inhibitory effect of 7-Hydroxy-3',4'-methylenedioxyflavan on poliovirus replication. However, research on structurally related flavonoids provides some context. Studies have shown that certain methoxyflavones, which share a core flavonoid structure, display potent activity against poliovirus. nih.gov The antiviral activity of these related compounds suggests that the broader flavan (B184786) family may harbor potential anti-poliovirus agents, though specific testing of this compound is required to confirm this. nih.gov The mechanism of action for some antiviral compounds against poliovirus involves the disruption of host cell proteins required for viral replication, such as those involved in forming the viral replication complex on intracellular membranes. nih.gov

In silico studies, which involve computational methods like molecular docking, are frequently used to predict the potential of compounds to inhibit viral proteins. nih.gov A primary target for anti-SARS-CoV-2 drug discovery is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govnih.gov This virtual screening process assesses how well a molecule (ligand) binds to the active site of a target protein, with a lower binding energy score typically indicating a more stable and potentially effective interaction. nih.gov

While numerous in silico screening studies have been conducted to identify potential SARS-CoV-2 inhibitors from natural product libraries, there is no specific published research detailing the molecular docking of this compound with SARS-CoV-2 proteins. nih.govnih.gov Such an investigation would be a valuable step to determine if this compound warrants further exploration as a potential COVID-19 therapeutic.

Before assessing the direct antiviral activity of a compound, it is essential to evaluate its cytotoxicity to ensure that any observed reduction in viral load is not simply due to the death of the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used for this purpose. nih.gov In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, which can be measured spectrophotometrically. nih.gov A decrease in the amount of formazan produced correlates with reduced cell viability. nih.gov

This allows researchers to determine the non-toxic concentration range of the compound for use in subsequent antiviral experiments. researchgate.netresearchgate.net No studies reporting the results of MTT assays conducted with this compound have been identified in the reviewed literature. Performing such an assay would be a critical preliminary step for any future in vitro antiviral research on this compound.

Antioxidant Potential and Reactive Species Scavenging (In Vitro)

Antioxidant activity is a well-documented property of many flavonoids. This activity primarily stems from their ability to donate a hydrogen atom or an electron to neutralize unstable reactive oxygen species (ROS), thereby preventing oxidative damage to cells and biomolecules. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used in vitro method to assess the antioxidant capacity of compounds. mdpi.com This assay measures the ability of a substance to bleach the stable purple DPPH radical; the degree of color change is proportional to the antioxidant's scavenging ability. mdpi.comugm.ac.id

Specific studies on the DPPH scavenging activity of this compound are not available. However, research on the structurally similar compound 7-hydroxy-3',4'-dimethoxyflavone provides relevant insight. This compound, which differs only by having two methoxy (B1213986) groups instead of a methylenedioxy group on the B-ring, was found to have low radical scavenging activity, with an IC50 value (the concentration required to inhibit 50% of DPPH radicals) greater than 100 μg/mL. ugm.ac.id This suggests that this particular substitution pattern may not be optimal for strong free radical scavenging activity. ugm.ac.id

Table 1: DPPH Radical Scavenging Activity of a Structurally Related Compound

| Compound | Assay | Result (IC50) | Interpretation | Source |

|---|

Beyond chemical assays, evaluating a compound's ability to function as an antioxidant within a cellular environment is crucial. Cellular antioxidant activity assays measure the capacity of a compound to protect cells from oxidative stress induced by ROS. nih.gov Antioxidants can neutralize ROS, preventing damage to vital cellular components like DNA, proteins, and lipids. nih.gov There are currently no published studies investigating the cellular antioxidant activity of this compound. Such research would be necessary to understand if its antioxidant potential translates to a protective effect in a biological system.

Table of Compounds Mentioned

| Common Name/Abbreviation | Full Chemical Name |

| This compound | (2S)-2-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromen-7-ol |

| 7-hydroxy-3',4'-dimethoxyflavone | 7-hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one |

| Methoxyflavones | A class of flavonoids containing one or more methoxy groups. |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl |

| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide |

Enzyme Modulation and Inhibition Studies (In Vitro)

The ability of flavonoids to interact with and modulate the activity of various enzymes is a key area of research into their physiological effects. For this compound, investigations into its enzyme inhibitory potential are in the early stages, with a primary reliance on computational and preliminary in vitro models.

Investigation of Enzyme Targets based on Docking Studies

Currently, specific molecular docking studies exclusively for this compound are not extensively reported in publicly available scientific literature. However, the broader class of flavonoids has been the subject of numerous in silico studies to predict their binding affinities to various enzymatic targets. These studies often highlight the potential for flavonoids to interact with key enzymes involved in inflammation and other cellular processes.

Computational docking simulations with structurally related flavonoids, such as other 7-hydroxyflavans, have suggested potential interactions with enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are critical mediators of the inflammatory cascade. nih.gov For instance, studies on 7-hydroxyflavone (B191518) have shown, through computational analysis, effective binding to the active sites of NF-κB, COX-2, and 5-LOX, suggesting a potential inhibitory action. nih.gov These predictive models are instrumental in guiding further empirical research to validate these interactions for this compound.

Characterization of Inhibitory Mechanisms

The precise inhibitory mechanisms of this compound against specific enzymes have yet to be fully characterized in dedicated studies. Research on analogous flavonoids provides a foundational understanding of potential mechanisms. For example, 7-hydroxyflavone has been shown to exhibit concentration-dependent inhibition of COX-2 and 5-LOX in in-vitro assays. nih.govmedchemexpress.com The inhibitory activity of flavonoids is often attributed to their ability to chelate metal ions within the enzyme's active site or to compete with the natural substrate for binding.

Further research is necessary to determine the specific kinetics and nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) of this compound on relevant enzyme targets.

Investigation of Anti-inflammatory Mechanisms (In Vitro/In Vivo non-human)

The anti-inflammatory properties of flavonoids are a major focus of pharmacological research. While direct in vivo studies on this compound are limited, in vitro studies on related compounds provide insights into its potential anti-inflammatory mechanisms.

Modulation of Inflammatory Mediators

Flavonoids are known to modulate the production of various pro-inflammatory mediators. Studies on structurally similar compounds suggest that this compound could potentially influence the levels of key inflammatory molecules. For example, 7-hydroxyflavone has been demonstrated to decrease the expression of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov It also inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2. medchemexpress.comnih.gov

The table below summarizes the inhibitory effects of the related compound, 7-hydroxyflavone, on various inflammatory mediators.

| Mediator | Effect of 7-Hydroxyflavone | Reference |

| COX-2 | Inhibition | nih.govmedchemexpress.com |

| 5-LOX | Inhibition | nih.govmedchemexpress.com |

| TNF-α | Decreased Expression | nih.gov |

| IL-6 | Decreased Expression | nih.gov |

| IL-1β | Decreased Expression | nih.gov |

| iNOS | Suppressed Expression | nih.gov |

| Nitric Oxide (NO) | Suppressed Production | nih.gov |

Cellular Signaling Pathway Analysis

The anti-inflammatory effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is not yet available, research on related flavonoids points towards the modulation of pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. medchemexpress.comnih.gov

The NF-κB pathway is a crucial regulator of genes involved in the inflammatory response. nih.gov Flavonoids can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes. nih.govnih.gov Similarly, the MAPK signaling cascades, including ERK, JNK, and p38, play a significant role in inflammation, and their inhibition by flavonoids has been documented. nih.gov For instance, 7-hydroxyflavone has been shown to ameliorate inflammatory conditions by targeting the MAPK/NF-κB signaling pathway. medchemexpress.com

Further investigation is required to elucidate the specific effects of this compound on these and other inflammatory signaling pathways.

Structure Activity Relationship Sar Studies of 7 Hydroxy 3 ,4 Methylenedioxyflavan and Its Analogues

Impact of Hydroxylation Patterns on Biological Activities

The number and position of hydroxyl (-OH) groups on the flavonoid scaffold are primary determinants of their biological effects, particularly their antioxidant properties. nih.govresearchgate.net The hydroxylation pattern influences parameters such as the molecule's ability to donate a hydrogen atom, chelate metals, and interact with enzyme active sites. nih.govresearchgate.net

In flavonoids generally, the hydroxylation of the B-ring is considered a major factor for antioxidant activity. nih.govmdpi.com An increased number of hydroxyl groups on the B-ring often correlates with enhanced antioxidant and other biological effects, such as inhibitory actions on enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net For instance, a 3',4'-dihydroxy pattern on the B-ring is a well-established feature for potent radical scavenging. While 7-Hydroxy-3',4'-methylenedioxyflavan does not possess free hydroxyls at these positions, the methylenedioxy bridge can be metabolized to a catechol (dihydroxy) group, which could then exert significant biological effects.

Table 1: Impact of Hydroxylation on Flavonoid Activity

| Structural Feature | General Impact on Biological Activity | Reference |

|---|---|---|

| Increased B-ring Hydroxylation | Enhanced antioxidant and enzyme inhibitory effects. | nih.govmdpi.com |

| 3',4'-Dihydroxy Pattern (B-ring) | Strong radical scavenging activity. | mdpi.com |

| 7-Hydroxy Group (A-ring) | Contributes to antioxidant and potential anticancer activities. | researchgate.netnih.gov |

| 3-Hydroxy Group (C-ring) | Generally increases antioxidant activity. Its absence differentiates the compound class. | nih.govmdpi.com |

Role of the Methylenedioxy Group in Pharmacological Profile

The 3',4'-methylenedioxy group, a five-membered ring formed by a -O-CH2-O- linkage between the 3' and 4' positions of the B-ring, is a key structural feature of this compound. This group significantly alters the electronic properties and steric bulk of the B-ring compared to corresponding dihydroxy or dimethoxy analogues.

This moiety is found in a number of pharmacologically active compounds, most notably in synthetic phenethylamines like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). nih.govwikipedia.org In these compounds, the methylenedioxy group is crucial for their characteristic effects on the central nervous system, particularly their interaction with the serotonin (B10506) transporter (SERT). nih.govnih.gov It is believed that the group enhances affinity for specific biological targets. For example, the presence of a 3,4-methylenedioxy group in amphetamine analogues increases their affinity for the metabolic enzyme CYP2D6. taylorandfrancis.com

In the context of flavonoids, the methylenedioxy group makes the B-ring more lipophilic than its dihydroxy counterpart, which can influence its ability to cross cell membranes. Furthermore, this group is known to be a potent inhibitor of cytochrome P450 enzymes. This inhibition can affect the metabolism of the flavonoid itself and that of other co-administered substances, leading to potential drug-drug interactions. The pharmacological profile of this compound is therefore likely shaped by this group's influence on metabolic stability and target interaction, distinguishing it from flavonoids with other substitution patterns on the B-ring.

Influence of Stereochemistry on Biological Interactions

The flavan (B184786) structure of this compound contains a stereocenter at the C2 position of the heterocyclic C-ring. This means the compound can exist as two enantiomers: (2S)-7-Hydroxy-3',4'-methylenedioxyflavan and (2R)-7-Hydroxy-3',4'-methylenedioxyflavan. The specific spatial arrangement of the B-ring relative to the A- and C-rings is critical for its interaction with chiral biological macromolecules such as enzymes and receptors.

The naturally occurring form of the compound is often a specific enantiomer, as is the case with many natural products. nih.gov For example, the PubChem entry for this compound specifies the (2S) stereoisomer. nih.govuni.lu However, chemical synthesis often results in a racemic mixture, containing equal amounts of both enantiomers, denoted as (+/-). nih.gov

The biological activities of flavonoid enantiomers can differ significantly. For instance, in the related MDxx class of compounds, the (R) and (S) enantiomers of MDA exhibit different pharmacological profiles; the (R)-enantiomer is responsible for psychedelic effects, while the (S)-enantiomer has more pronounced stimulant effects. wikipedia.org It is highly probable that the enantiomers of this compound also exhibit differential binding to biological targets and, consequently, different biological activities. A full understanding of its pharmacological profile requires the separation of these enantiomers and their individual biological evaluation.

Systematic Chemical Modifications and Their Effects on Target Binding and Efficacy

To explore and optimize the biological activity of this compound, systematic chemical modifications can be undertaken. These modifications can probe the importance of different parts of the molecule for its activity.

One common modification is the alteration of the oxidation state of the C-ring. For example, a study involving the synthesis of the corresponding flavanone (B1672756), 7-Hydroxy-3',4'-methylenedioxyflavanone, revealed that the flavanone showed some antibacterial activity at high concentrations, whereas its precursor chalcone (B49325) was inactive. researchgate.net This highlights that the heterocyclic C-ring is essential for this particular biological effect.

Another key area for modification is the 7-hydroxy group on the A-ring. Alkylation or acylation of this group can provide insights into its role. For instance, in studies on related coumarins, O-acylation of a hydroxyl group was found to increase antifungal activity, suggesting that modifying the polarity and hydrogen-bonding capability of this position can modulate biological effects. mdpi.com The synthesis of a 7-benzyloxy analogue of 7-Hydroxy-3',4'-methylenedioxyflavanone showed good antibacterial and antifungal activities, in contrast to the 7-hydroxy version, which was less active. researchgate.net This suggests that a larger, more lipophilic group at the 7-position can enhance antimicrobial properties.

Table 2: Effects of Chemical Modifications on Analogues

| Parent Compound | Modification | Resulting Analogue | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2',4'-Dihydroxy-3,4-methylenedioxy chalcone | Cyclization | 7-Hydroxy-3',4'-methylenedioxyflavanone | Introduction of slight antibacterial activity. | researchgate.net |

| 7-Hydroxy-3',4'-methylenedioxyflavanone | Benzylation of 7-OH group | 7-Benzyloxy-3',4'-methylenedioxyflavanone | Good antibacterial and antifungal activities. | researchgate.net |

These examples demonstrate that even minor chemical changes to the core structure of this compound can lead to significant changes in biological activity, a central principle of structure-activity relationship studies.

Biosynthetic Pathways of 7 Hydroxy 3 ,4 Methylenedioxyflavan in Natural Sources

Precursor Compounds in Flavanoid Biosynthesis

The construction of the 7-Hydroxy-3',4'-methylenedioxyflavan molecule draws from two primary metabolic pools: the shikimate pathway and the acetate (B1210297) pathway.

Shikimate Pathway : This pathway provides the aromatic amino acid L-phenylalanine. mdpi.comwikipedia.org L-phenylalanine serves as the precursor for the C6-C3 unit, which ultimately forms the B-ring and the three-carbon chain of the C-ring. mdpi.com The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), both products of primary metabolism, and proceeds through several intermediates to produce chorismate, a key branch-point metabolite. nih.gov Chorismate is then converted to L-phenylalanine.

Malonate Pathway (Acetate Pathway) : Three molecules of malonyl-CoA are utilized as extender units in the formation of the flavonoid A-ring. researchgate.net Malonyl-CoA is derived from the carboxylation of acetyl-CoA. The specific use of three malonyl-CoA units is responsible for the characteristic di-hydroxylation pattern of the A-ring, which, after cyclization and aromatization, results in the hydroxyl group at the C-7 position.

The formation of the 3',4'-methylenedioxy group on the B-ring requires a specifically substituted phenylpropanoid precursor. This involves hydroxylation and methylation of the cinnamic acid derivative before its condensation with malonyl-CoA.

Table 1: Primary Precursors for this compound Biosynthesis

| Precursor Molecule | Originating Pathway | Contribution to Final Structure |

| L-Phenylalanine | Shikimate Pathway | B-ring and C-ring (C6-C3 unit) |

| Malonyl-CoA | Acetate Pathway | A-ring (C6 unit) |

| S-Adenosyl methionine (SAM) | Methionine Metabolism | Methyl group for methoxy (B1213986) intermediate prior to bridge formation |

Key Enzymatic Transformations and Intermediates

The assembly of this compound proceeds from the general phenylpropanoid pathway to the core flavonoid pathway, followed by specific modification and reduction steps.

Phenylpropanoid Pathway : The pathway is initiated by Phenylalanine ammonia-lyase (PAL) , which deaminates L-phenylalanine to cinnamic acid. mdpi.com This is followed by hydroxylation at the C4 position by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid. mdpi.com A 4-Coumarate:CoA ligase (4CL) then activates p-coumaric acid to its thioester, p-coumaroyl-CoA. mdpi.com

B-Ring Modification : To achieve the 3',4'-methylenedioxy substitution, the B-ring precursor must undergo further modifications. This involves hydroxylation at the 3' position by Flavonoid 3'-hydroxylase (F3'H) , another key cytochrome P450 enzyme (CYP75B subfamily), to produce a 3,4-dihydroxy intermediate. nih.gov

Chalcone (B49325) and Flavanone (B1672756) Formation : Chalcone synthase (CHS) , a type III polyketide synthase, catalyzes the central condensation reaction. It combines one molecule of a substituted cinnamoyl-CoA (derived from the steps above) with three molecules of malonyl-CoA to form a tetrahydroxychalcone intermediate. researchgate.net This chalcone is then stereospecifically cyclized into the corresponding flavanone by Chalcone isomerase (CHI) . nih.gov The resulting flavanone would be 7,3',4'-trihydroxyflavanone (eriodictyol).

Methylenedioxy Bridge Formation : This is a critical and defining step in the biosynthesis of the target compound. The formation of a methylenedioxy bridge from an ortho-diphenolic group is catalyzed by specialized cytochrome P450 monooxygenases. nih.gov While not yet characterized for this specific flavan (B184786), enzymes from the CYP719 and CYP81Q families are known to catalyze this reaction in the biosynthesis of alkaloids and lignans, respectively. nih.govresearchgate.net The proposed mechanism involves the oxidation of a 3',4'-dihydroxyflavanone intermediate. The enzyme likely uses a methoxy group as a precursor, meaning a specific O-methyltransferase (OMT) would first act on the 3' or 4' hydroxyl group, followed by the P450-catalyzed oxidative cyclization to form the bridge. The intermediate would be 7-hydroxy-3',4'-methylenedioxyflavanone. A synthetic pathway to this flavanone starts with 2,4-dihydroxyacetophenone and piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), forming 2',4'-dihydroxy-3,4-methylenedioxychalcone, which is then cyclized. researchgate.net

Reduction to Flavan : The final steps involve the conversion of the flavanone intermediate to the flavan. This is a less common branch of flavonoid metabolism compared to the pathways leading to flavones or flavonols. nih.gov It likely proceeds via a two-step reduction. First, the C4-carbonyl of 7-hydroxy-3',4'-methylenedioxyflavanone is reduced by a flavanone reductase to yield the corresponding flavan-4-ol. Subsequent dehydration and reduction of the resulting double bond, or direct hydrogenolysis of the hydroxyl group, would yield the final product, this compound.

Table 2: Key Enzymes and Intermediates in the Biosynthesis of this compound Note: Some enzymes are inferred based on known activities in related pathways.

| Enzyme | Abbreviation | Function | Intermediate Formed |

| Phenylalanine ammonia-lyase | PAL | Deamination of L-phenylalanine | Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylation of cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | CoA ligation to p-coumaric acid | p-Coumaroyl-CoA |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylation of the B-ring at the 3' position | Caffeoyl-CoA |

| Chalcone synthase | CHS | Condensation of 1x Caffeoyl-CoA and 3x Malonyl-CoA | 2',4',6',3,4-Pentahydroxychalcone |

| Chalcone isomerase | CHI | Cyclization of chalcone to flavanone | Eriodictyol (7,3',4'-Trihydroxyflavanone) |

| Cytochrome P450 (e.g., CYP719 family) | - | Catalyzes methylenedioxy bridge formation | 7-Hydroxy-3',4'-methylenedioxyflavanone |

| Flavanone Reductase | - | Reduction of C4-carbonyl group | This compound-4-ol |

| Dehydratase/Reductase | - | Removal of C4-hydroxyl and reduction | This compound |

Genetic Basis of Biosynthetic Gene Clusters (if applicable)

The biosynthesis of flavonoids is under tight genetic control. The structural genes encoding the biosynthetic enzymes (e.g., PAL, CHS, CHI, F3'H) are often coordinately regulated at the transcriptional level. nih.gov This regulation is primarily orchestrated by a conserved protein complex known as the MBW complex, which consists of transcription factors from three families:

R2R3-MYB proteins

basic Helix-Loop-Helix (bHLH) proteins

WD40-repeat (WDR) proteins

This complex binds to specific promoter elements of the structural genes, activating their expression in a spatially and temporally controlled manner. nih.govnih.gov While the general flavonoid pathway genes are known to be regulated by the MBW complex, the specific genes responsible for the unique steps in this compound synthesis, particularly the cytochrome P450 for the methylenedioxy bridge formation and the final reductases, would also be expected to be part of this regulatory network. Their expression would need to be synchronized with the core pathway to ensure efficient production of the final compound. The genes for these specialized enzymes are often found in biosynthetic gene clusters on the chromosome, allowing for their co-regulation, although this has not yet been confirmed for flavan biosynthesis in Iryanthera.

Table 3: Regulatory Components of Flavonoid Biosynthesis

| Component | Type | General Function in Flavonoid Pathway |

| MYB | Transcription Factor | Binds to DNA, provides specificity for target genes |

| bHLH | Transcription Factor | Interacts with MYB and WDR proteins |

| WD40 | Protein | Acts as a scaffold for the regulatory complex |

| MBW Complex | Protein Complex | Activates transcription of structural biosynthetic genes |

Comparison with General Flavan Biosynthesis Pathways

The biosynthetic pathway to this compound shares its foundational steps with general flavonoid biosynthesis but is distinguished by several key specialized reactions.

Common Foundation : Like all major flavonoids, its synthesis begins with the phenylpropanoid pathway to produce a cinnamoyl-CoA derivative, which is condensed with malonyl-CoA units by CHS and cyclized by CHI to form a flavanone core. mdpi.comnih.gov The 7-hydroxy substitution on the A-ring is a common feature derived from this core mechanism.

Key Divergence Points :

B-Ring Substitution : While general pathways often lead to 4'-hydroxy (from p-coumaroyl-CoA) or 3',4'-dihydroxy (from caffeoyl-CoA) B-rings, this pathway requires the unique formation of a methylenedioxy bridge. This represents a significant divergence, requiring a highly specific cytochrome P450 enzyme that is not part of the general flavonoid toolkit. nih.govresearchgate.net

Fate of the Flavanone Intermediate : In many common pathways, the flavanone intermediate (e.g., naringenin (B18129) or eriodictyol) is a major branch point. It can be oxidized by flavone (B191248) synthase (FNS) to flavones, or hydroxylated by flavanone 3-hydroxylase (F3H) to dihydroflavonols, which are precursors to flavonols and anthocyanins. nih.gov In the case of this compound, the pathway proceeds down a less common reductive route, converting the flavanone directly to a flavan. This bypasses the FNS and F3H catalyzed steps that lead to more widespread flavonoid classes.

Future Research Directions and Conceptual Applications in Chemical Biology

Exploration of Novel Biological Targets and Mechanisms